Boc-Tyr(2,6-di-Cl-Bzl)-OH, also known as N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine, is primarily used as a building block in solid-phase peptide synthesis (SPPS) []. SPPS is a chemical technique for efficiently creating peptides, which are chains of amino acids. Boc-Tyr(2,6-di-Cl-Bzl)-OH specifically incorporates the amino acid tyrosine (Tyr) into the peptide sequence, with the "2,6-di-Cl-Bzl" group protecting the side chain during the synthesis process []. This protecting group is later removed under specific conditions to reveal the functional hydroxyl group of tyrosine [].
The presence of the 2,6-dichlorobenzyl group (di-Cl-Bzl) in Boc-Tyr(2,6-di-Cl-Bzl)-OH offers certain advantages:
By incorporating Boc-Tyr(2,6-di-Cl-Bzl)-OH into peptides, researchers can explore various scientific avenues, including:
Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl (Boc-tyr(2,6-DI-CL-bzl)-OH) is a derivative of the amino acid tyrosine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dichlorobenzyl substituent. The compound has the molecular formula C21H23Cl2NO5 and a molecular weight of 440.32 g/mol. It is commonly used in peptide synthesis due to its stability and solubility properties . The compound's structure includes a hydroxyl functional group, which is crucial for its reactivity in various
The biological activity of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is primarily linked to its role as a building block in peptide synthesis. Tyrosine derivatives are known for their involvement in various biochemical pathways and functions, including:
Research into specific biological activities of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is limited but may be inferred from studies on related tyrosine derivatives .
The synthesis of Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl typically involves the following steps:
Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl has several applications:
Interaction studies involving Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl focus on its behavior in biological systems and its interactions with enzymes or receptors that recognize tyrosine residues. These studies help elucidate the compound's potential therapeutic effects and mechanisms of action within biological pathways.
Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl shares structural similarities with various other Boc-protected tyrosine derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Boc-Tyrosine | C11H13NO4 | Basic Boc-protected form without substitutions |
Boc-Tyrosine(Benzyl) | C16H19NO4 | Contains a benzyl group instead of dichlorobenzyl |
Boc-Tyrosine(4-Chloro-Bzl) | C16H18ClNO4 | Substituted with para-chlorobenzyl |
Boc-Tyrosine(3-Nitro-Bzl) | C16H18N2O5 | Contains a nitro group on the benzene ring |
Boc-Tyrosine(2-Methyl-Bzl) | C17H21NO4 | Methyl substitution on the benzene ring |
Boc-tyrosine(2,6-dichlorobenzyl)-hydroxyl is unique due to its specific dichlorobenzyl substitution pattern, which may enhance its reactivity and selectivity in biochemical applications compared to other derivatives lacking such substituents .